4,4'-Iminodiphenol hydrochloride

Description

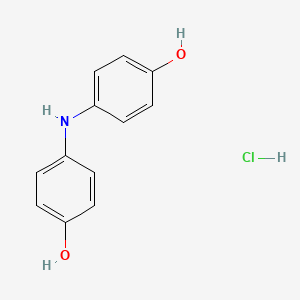

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-hydroxyanilino)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,13-15H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSGASMDKSUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965310-24-0 | |

| Record name | Phenol, 4,4′-iminobis-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 4,4 Iminodiphenol Hydrochloride and Its Derivatives

Modern Synthetic Pathways to the 4,4'-Iminodiphenol (B110068) Core Structure

The construction of the 4,4'-iminodiphenol scaffold can be achieved through several modern synthetic routes, each with its own advantages and specific applications. These methods primarily include catalytic hydrogenation and reduction strategies, rearrangement reactions, and various coupling approaches.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a prominent method for the synthesis of aminophenols, which are key precursors or are structurally related to 4,4'-iminodiphenol. A common industrial process involves the catalytic hydrogenation of nitrobenzene (B124822) to produce p-aminophenol (PAP). researchgate.net This process typically occurs in a four-phase system: an organic phase (nitrobenzene), an aqueous phase (dilute sulfuric acid), a solid supported platinum catalyst, and a surfactant to aid in dispersion. researchgate.net The reaction proceeds through the partial hydrogenation of nitrobenzene to phenylhydroxylamine (PHA), which then undergoes an in-situ acid-catalyzed rearrangement to form PAP. researchgate.net

The efficiency of this process is highly dependent on reaction parameters such as hydrogen pressure, temperature, stirring rate, and the concentration of the catalyst and surfactant. researchgate.net Optimization of these parameters can lead to high selectivity and productivity. researchgate.net For instance, using a platinum on carbon (Pt/C) catalyst in the presence of aqueous sulfuric acid and a surfactant has been shown to be effective. researchgate.netgoogle.com The process can be improved by ensuring the starting materials are free of catalyst poisons and by pretreating the sulfuric acid with hydrogen peroxide. google.com

Another approach involves the condensation of nitrobenzene and aniline (B41778) under alkaline conditions to produce 4-nitrosodiphenylamine (B86041) and 4-nitrodiphenylamine, which are then subjected to catalytic hydrogenation to yield 4-aminodiphenylamine, a related structure. google.com This two-stage hydrogenation process can utilize a combination of noble metal and nickel catalysts. google.com

Electrocatalytic hydrogenation has also emerged as a green and efficient alternative. For example, the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines can be achieved using water as a hydrogen source over a fluorine-modified cobalt catalyst under ambient conditions. d-nb.info This highlights the potential for developing environmentally benign methods for related hydrogenation reactions.

| Catalyst System | Substrate | Product | Key Features |

| Platinum on Carbon (Pt/C) | Nitrobenzene | p-Aminophenol (PAP) | Four-phase system with H₂SO₄ and surfactant; proceeds via phenylhydroxylamine rearrangement. researchgate.netgoogle.com |

| Noble Metal & Nickel Catalysts | 4-Nitrosodiphenylamine & 4-Nitrodiphenylamine | 4-Aminodiphenylamine | Two-stage hydrogenation process following condensation of nitrobenzene and aniline. google.com |

| Fluorine-modified Cobalt | Quinolines | 1,2,3,4-Tetrahydroquinolines | Electrocatalytic hydrogenation using water as a hydrogen source at room temperature. d-nb.info |

Rearrangement Reactions in Iminodiphenol Synthesis

Rearrangement reactions are fundamental in organic synthesis and play a crucial role in the formation of aminophenol structures. The Bamberger rearrangement is a classic example, converting N-phenylhydroxylamines into 4-aminophenols in the presence of a strong aqueous acid. wiley-vch.dewikipedia.org The mechanism involves the O-protonation of N-phenylhydroxylamine to form a nitrenium ion, which is then attacked by water to yield the final product. wikipedia.org The initial N-phenylhydroxylamines are often synthesized through the transfer hydrogenation of nitrobenzenes. wikipedia.org

The Beckmann rearrangement, which converts an oxime to an amide, is another important reaction in the synthesis of related compounds like paracetamol. wiley-vch.de Similarly, the Dakin oxidation, which oxidizes a phenol (B47542) or phenyl ketone to a benzenediol and a carboxylate, demonstrates the utility of rearrangement-type reactions in modifying aromatic structures. wiley-vch.de

More broadly, various rearrangement reactions such as the Pinacol-pinacolone, Dienone-Phenol, and Benzil-benzilic acid rearrangements offer pathways to functionalized aromatic compounds, though their direct application to 4,4'-iminodiphenol synthesis is less common. berhamporegirlscollege.ac.in The α-ketol or α-iminol rearrangement is a versatile tool for isomerizations, including ring expansions and contractions, that can be applied in complex syntheses. beilstein-journals.org

| Rearrangement Reaction | Starting Material | Product | Key Transformation |

| Bamberger Rearrangement | N-Phenylhydroxylamine | 4-Aminophenol (B1666318) | Rearrangement in strong aqueous acid. wiley-vch.dewikipedia.org |

| Beckmann Rearrangement | Oxime | Amide | Used in the synthesis of compounds like paracetamol. wiley-vch.de |

| α-Iminol Rearrangement | 2-Hydroxycyclobutanone & Primary Aniline | Functionalized Tryptamine | Involves a ring contraction to a 2-aminocyclopropyl ketone intermediate. beilstein-journals.org |

Coupling Reactions and Aniline Derivative Approaches

Cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, essential for synthesizing aniline derivatives. The Stille cross-coupling reaction, for instance, can be used to couple organostannanes with aryl halides. nih.gov Shelf-stable ortho-stannylated aniline reagents have been developed that can be directly coupled with alkenyl and aryl halides under neutral conditions, which is advantageous in complex molecule synthesis. nih.gov

Palladium-catalyzed C-N cross-coupling reactions are widely used in the synthesis of anilines and their derivatives, which are important in medicinal chemistry. semanticscholar.org These reactions have seen significant developments, focusing on versatile catalysts and greener reaction conditions. semanticscholar.org Similarly, Ullmann-type C-N cross-coupling reactions, using copper catalysts, are effective for coupling aryl halides with amines. A stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been shown to catalyze the C-N cross-coupling of 4-chloropyridinium chloride with anilines. mdpi.com

The synthesis of aniline derivatives can also be achieved through methods like the McMurry cross-coupling reaction. For example, the reaction between 4-aminobenzophenone (B72274) and a corresponding ketone can produce aniline derivatives that can be further functionalized. researchgate.net Additionally, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported from (E)-2-arylidene-3-cyclohexenones and primary amines via a sequential imine condensation–isoaromatization pathway. beilstein-journals.org

Functionalization and Derivatization Strategies for 4,4'-Iminodiphenol Hydrochloride

Once the 4,4'-iminodiphenol core is synthesized, it can be further modified to create a variety of derivatives with tailored properties. This is typically achieved through reactions targeting the nitrogen atom or the aromatic rings.

N-Substitution and Related Reactions

The secondary amine in the 4,4'-iminodiphenol core is a key site for functionalization. N-substitution reactions allow for the introduction of a wide range of groups, altering the molecule's physical and chemical properties. For example, N-alkylation and N-acylation of pyrrole, a related heterocyclic amine, are common transformations. msu.edu

The synthesis of N-substituted anilines can be achieved through various methods. For instance, the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines can yield 2-benzyl N-substituted anilines. beilstein-journals.org These products can be further modified, for example, through N-methylation with methyl iodide. beilstein-journals.org

Nucleophilic substitution reactions are also a viable route for N-functionalization. gacariyalur.ac.inlumenlearning.com For example, the reaction of 2,4-dinitrofluorobenzene with the amino groups of peptides and proteins is a well-established method for N-terminal amino acid analysis. libretexts.org This highlights the reactivity of activated aryl halides towards nitrogen nucleophiles.

Substitutions on Aromatic Rings

The two phenol rings in 4,4'-iminodiphenol are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The hydroxyl (-OH) and imino (-NH-) groups are both activating and direct incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu However, the reactivity and regioselectivity can be influenced by the reaction conditions and the specific electrophile used. masterorganicchemistry.com

The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The presence of electron-donating groups like -OH and -NH- increases the rate of this reaction. libretexts.org

Conversely, nucleophilic aromatic substitution can occur on aryl halides that are activated by strongly electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com While 4,4'-iminodiphenol itself is not an aryl halide, this type of reaction is relevant for the synthesis of its derivatives starting from halogenated precursors. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.orgmasterorganicchemistry.com The reactivity order for halides in these reactions is often F > Cl > Br > I. nih.gov

Microwave-Assisted and Green Chemistry Synthetic Approaches

In recent years, the principles of green chemistry have become integral to the development of new synthetic routes in the chemical and pharmaceutical industries. epitomejournals.commdpi.com The primary goal is to minimize environmental impact by reducing waste, avoiding toxic solvents, and utilizing energy-efficient processes. mdpi.comgcande.org Two significant advancements in this area are microwave-assisted synthesis and other green chemistry approaches, which offer substantial benefits over traditional methods for preparing compounds like this compound.

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, which can dramatically accelerate reaction rates, often reducing completion times from hours to mere minutes. jocpr.commdpi.com This technique generally leads to higher yields, enhanced product purity, and cleaner reaction profiles due to the uniform heating of the sample, which minimizes the formation of undesired by-products. jocpr.comconicet.gov.ar The efficiency of microwave irradiation has been demonstrated in the synthesis of various small molecules, including those structurally related to 4,4'-Iminodiphenol. For example, a rapid, two-step microwave-assisted synthesis of acetaminophen (B1664979) from 4-nitrophenol (B140041) has been developed, showcasing the effectiveness of this tool. cem.com Similarly, Schiff bases have been synthesized under microwave irradiation with significantly higher yields and shorter reaction times compared to conventional heating methods. jocpr.com

Green chemistry extends beyond just the use of microwaves. It encompasses a broader set of principles aimed at creating more sustainable chemical processes. This includes the use of environmentally benign solvents like water, the replacement of hazardous reagents with safer alternatives, and the employment of catalysts to improve reaction efficiency. mdpi.com A prime example of green chemistry in practice is the development of an enzymatic process for the synthesis of simvastatin, a major cholesterol-lowering drug. epa.gov By using an engineered enzyme and a low-cost acyl donor, the process dramatically reduces waste and eliminates the need for large quantities of hazardous materials required in the traditional multi-step synthesis. epa.gov Such biocatalytic approaches represent a frontier in creating environmentally friendly and economically viable synthetic routes.

The following table compares a conventional synthesis method with a microwave-assisted approach for the synthesis of Schiff bases, illustrating the typical advantages of MAOS.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Schiff Bases jocpr.com

| Method | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | Glacial Acetic Acid | Ethanol/DMF | 15-360 minutes | 62-81 |

| Microwave Irradiation | Glacial Acetic Acid | Ethanol/DMF | 10-320 seconds | 80-94 |

This table is interactive. You can sort the columns by clicking on the headers.

Divergent Synthetic Strategies for Related Derivatives

Divergent synthesis is a powerful strategy that enables the creation of multiple, structurally distinct products from a common starting material. beilstein-journals.orgresearchgate.net This approach is highly efficient for building libraries of related compounds for applications in materials science and pharmaceutical development. researchgate.net The core principle of divergent synthesis lies in controlling the reaction pathway by carefully manipulating reaction conditions. Key factors that can be adjusted to steer the outcome towards a specific product include the choice of metal catalysts, ligands, solvents, reaction time, and temperature. beilstein-journals.org Even subtle modifications to the substrate can lead to completely different molecular frameworks. researchgate.net

The versatility of divergent synthesis has been demonstrated across a range of chemical reactions. For instance, researchers have developed a palladium-catalyzed process where o-iodoaniline, phenylacetylene, and carbon monoxide can be selectively converted into either phenanthridone or acridone (B373769) alkaloids—two distinct natural product frameworks—simply by controlling the ligands used in the reaction. beilstein-journals.org Another example involves the divergent functionalization of alkenes, where switching the solvent can lead to the formation of up to three different fluorinated compounds from the same set of starting materials. nih.gov

In the context of 4,4'-Iminodiphenol, a divergent approach could be envisioned starting from a common precursor. By selecting specific catalysts or reaction partners, chemists could selectively functionalize either the nitrogen atom or the phenolic rings, or induce cyclization to form novel heterocyclic structures. For example, a ligand-free, copper-catalyzed one-pot reaction has been developed for the divergent synthesis of various indole-2-carboxylic acid derivatives, including esters and amides, from the same intermediate. clockss.org This highlights how a single, easily prepared substrate can serve as a branching point to access a family of related but structurally diverse molecules. clockss.org

The table below illustrates an example of a divergent reaction where the choice of solvent dictates the final product.

Table 2: Example of Solvent-Controlled Divergent Synthesis researchgate.net

| Starting Material | Catalyst/Reagents | Solvent | Product Type |

|---|---|---|---|

| Cyclic Diazo Imide | Rh₂(OAc)₄, Thiophenol | Toluene | Thioether-Substituted Product |

| Cyclic Diazo Imide | Rh₂(OAc)₄, Thiophenol | Acetonitrile | Reduced Imide Product |

This table is interactive. You can sort the columns by clicking on the headers.

Chemical Transformations and Mechanistic Investigations of 4,4 Iminodiphenol Hydrochloride

Reaction Pathways and Product Diversification

The reaction of molecules containing catechol and primary or secondary amine functionalities can be complex and lead to a wide array of products. While specific studies on 4,4'-iminodiphenol (B110068) hydrochloride are not extensively detailed in the public domain, the reactivity of analogous systems, such as the reaction of 4-methylcatechol (B155104) with propylamine (B44156), provides insight into the potential pathways.

In such systems, the reaction is often rapid, and a multitude of products can be formed within minutes. For instance, in the reaction between 4-methylcatechol and propylamine in the presence of an oxidant like sodium periodate, over 60 different products have been identified using techniques like liquid chromatography-mass spectrometry (LC-MS). plos.org These products span a wide range of molecular weights, indicating a complex network of reactions. plos.org

The dominant reaction pathways in these analogous systems are believed to be:

Michael-type addition: This involves the nucleophilic attack of the amine onto an oxidized catechol (quinone) species.

Aryloxyl-phenol coupling: This pathway involves the coupling of radical species generated on the aromatic rings. plos.org

A smaller fraction of products may also arise from Schiff base reactions. plos.org The diversity of products underscores the complexity of the reaction mechanism, with the formation of multiple isomers for most of the identified masses. plos.org

The table below illustrates the types of products and their distribution as observed in a model system of 4-methylcatechol and propylamine, which can be considered analogous to the potential reactivity of 4,4'-iminodiphenol.

| Product Category | Range of Molecular Weights (Da) | Number of Identified Isomers |

| Dimerization Products | 179 - 298 | Multiple |

| Trimerization Products | 314 - 445 | Multiple |

| Tetramerization and Higher Oligomers | 461 - 704 | Multiple |

This table is illustrative and based on data from a model system to represent the potential product diversification from 4,4'-iminodiphenol hydrochloride reactions.

Oxidative Transformations and Radical Chemistry Involving the Iminodiphenol Moiety

The iminodiphenol moiety is susceptible to oxidative transformations, often proceeding through radical-mediated pathways. The oxidation of related compounds, such as 4-aminodiphenylamine, has been studied to understand these processes. When 4-aminodiphenylamine is oxidized using an agent like ammonium (B1175870) peroxydisulfate (B1198043) in an acidic medium, it can lead to the formation of semiconducting oligomers. researchgate.net

The initial step in these oxidative polymerizations is typically the formation of a radical cation. researchgate.net In the case of 4-aminodiphenylamine, this would be the 4-aminodiphenylamine radical cation. These radical cations can then undergo coupling reactions. Theoretical studies, using semiempirical quantum chemical methods, have suggested that the primary coupling mode for 4-aminodiphenylamine is between the primary amine nitrogen and the C10 position of another unit (Nprim-C10 coupling), leading to the formation of linear oligomers. researchgate.net This is in contrast to its isomer, 2-aminodiphenylamine, where Nprim-C5 coupling is favored, which can lead to branching and the formation of phenazine-like structures. researchgate.net

The generation of radicals is a key feature of these transformations. Advanced Oxidation Processes (AOPs), which are based on the generation of highly reactive hydroxyl radicals (•OH), are known to effectively degrade various organic compounds, including those with aminophenolic structures. tsijournals.com The involvement of free radicals in such reactions can be confirmed by the addition of radical scavengers or quenchers, which would inhibit or alter the course of the reaction. tsijournals.com For instance, in the photochemical oxidation of p-aminophenol, the involvement of free radicals was confirmed by the addition of acrylamide, which resulted in the formation of a resinous mass. tsijournals.com

The oxidation of aminophenols can also be initiated by other oxidizing agents, such as hexacyanoferrate(III). In the oxidation of 2-aminophenol (B121084), the reaction proceeds through the formation of an intermediate complex between the aminophenolate anion and the ferricyanide (B76249) ion. scielo.org.mx This complex then dissociates to yield the final product. scielo.org.mx

Kinetic and Mechanistic Studies of this compound Reactions

Kinetic studies are crucial for elucidating the mechanisms of chemical reactions. For reactions involving aminolysis, where an amine reacts with a substrate, kinetic data can help determine whether the reaction proceeds through a concerted or a stepwise mechanism.

In studies of the aminolysis of carbonate esters with secondary alicyclic amines, pseudo-first-order rate coefficients (kobs) are often determined under conditions of amine excess. nih.gov Plots of kobs versus the amine concentration are typically linear, with the slope yielding the second-order rate constant (kN). nih.gov

The relationship between the rate constant and the basicity of the amine, often visualized through a Brønsted-type plot (log kN vs. pKa of the aminium ion), provides significant mechanistic insight. nih.gov

A linear Brønsted plot with a slope (β value) around 0.4-0.5 is often indicative of a concerted mechanism , where bond formation and bond breaking occur in a single step. nih.gov

A biphasic or curved Brønsted plot suggests a stepwise mechanism involving a tetrahedral intermediate. The change in the slope can indicate a change in the rate-determining step, from the formation of the intermediate to its breakdown as the basicity of the amine changes. researchgate.net

For example, the aminolysis of 4-chlorophenyl 2,4-dinitrophenyl carbonate with secondary alicyclic amines exhibits a linear Brønsted plot with a β value of 0.44, consistent with a concerted mechanism. nih.gov In contrast, the reaction of 4-methylphenyl 4-nitrophenyl carbonate with a similar series of amines shows a biphasic Brønsted plot, indicating a stepwise mechanism. researchgate.net

The reactivity of the substrate is also a key factor. For instance, 4-chlorophenyl 2,4-dinitrophenyl carbonate is more reactive towards anilines and secondary alicyclic amines than 4-methylphenyl 2,4-dinitrophenyl carbonate. nih.gov

Kinetic studies on the oxidation of aminophenols have also been conducted. The oxidation of 2-aminophenol by hexacyanoferrate(III) in an alkaline medium was found to follow first-order kinetics with respect to both the aminophenol and the oxidant. scielo.org.mx The effect of temperature on the reaction rate can be used to determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH#), and entropy of activation (ΔS#). For the oxidation of 2-aminophenol, the following activation parameters were reported:

| Parameter | Value |

| Activation Energy (Ea) | 8.24 kcal/mol |

| Enthalpy of Activation (ΔH#) | 7.63 kcal/mol |

| Entropy of Activation (ΔS#) | -31.5 e.u. |

| Free Energy of Activation (ΔF#) | 17.2 kcal/mol |

Data from the oxidation of 2-aminophenol by hexacyanoferrate(III) at pH 9. scielo.org.mx

This data provides a quantitative understanding of the energy requirements and the molecular ordering of the transition state for this type of oxidation reaction. scielo.org.mx

Spectroscopic and Advanced Characterization Techniques in 4,4 Iminodiphenol Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4,4'-Iminodiphenol (B110068) hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

In the ¹H NMR spectrum of 4,4'-Iminodiphenol, the parent compound of the hydrochloride salt, signals corresponding to the aromatic protons would be expected. Due to the symmetry of the molecule, the protons on the two phenyl rings would likely appear as distinct sets of doublets, reflecting their coupling with adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of the hydroxyl (-OH) and amino (-NH-) groups. The protons of the -OH and -NH groups themselves would appear as singlets, although their chemical shifts can be highly dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. researchgate.net

The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments in the molecule. For 4,4'-Iminodiphenol, one would expect to observe signals for the carbon atoms of the aromatic rings. The carbons attached to the hydroxyl and amino groups would have characteristic chemical shifts influenced by the electronegativity of these substituents. It's important to note that carbene ¹³C resonances can sometimes be challenging to observe. researchgate.net The presence of a chiral center in a molecule can lead to all carbon atoms being distinct, resulting in a unique signal for each on a ¹³C NMR spectrum. masterorganicchemistry.com

Table 1: Predicted ¹H and ¹³C NMR Data for 4,4'-Iminodiphenol Hydrochloride Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment | Notes |

|---|---|---|---|

| ¹H | ~ 6.8 - 7.5 | Aromatic protons | Expected to show splitting patterns (e.g., doublets) due to coupling. |

| ¹H | Variable | -OH protons | Broad signal, position dependent on solvent and concentration. |

| ¹H | Variable | -NH₂⁺ proton | Broad signal, position dependent on solvent and concentration. |

| ¹³C | ~ 115 - 150 | Aromatic carbons | Distinct signals for carbons attached to -OH, -NH₂⁺, and other ring positions. |

| ¹³C | ~ 150 - 160 | Carbon attached to -OH | Downfield shift due to electronegative oxygen. |

| ¹³C | ~ 130 - 140 | Carbon attached to -NH₂⁺ | Shift influenced by the positively charged nitrogen. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. americanpharmaceuticalreview.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of the hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding.

The secondary amine in the parent compound, 4,4'-Iminodiphenol, would show a characteristic N-H stretching vibration. However, in the hydrochloride salt, this group is protonated to form an ammonium (B1175870) ion (-NH₂⁺). This ammonium group would display distinct stretching vibrations, typically appearing as a broad band in the 2400-3200 cm⁻¹ region, often with multiple smaller peaks (overtone or combination bands).

The aromatic rings would give rise to several characteristic absorptions. C-H stretching vibrations for the aromatic protons typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) rings. The C-N and C-O stretching vibrations would also be present, typically in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound Note: This table is based on typical IR absorption ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (Phenolic) | O-H Stretch | 3200 - 3600 (Broad) |

| -NH₂⁺ (Ammonium) | N-H Stretch | 2400 - 3200 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-O (Phenolic) | C-O Stretch | 1200 - 1260 |

| C-N | C-N Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. technologynetworks.com This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. In this compound, the benzene rings and the nitrogen atom with its lone pair of electrons (in the parent iminodiphenol) constitute the primary chromophores.

The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax). For phenolic compounds like 4-aminophenol (B1666318), electronic transitions such as π → π* and n → π* are responsible for UV absorption. The spectrum of this compound would be expected to show strong absorption bands in the UV region, likely between 200 and 400 nm. The exact position and intensity of these bands are sensitive to the molecular structure and the solvent used. The protonation of the amino group in the hydrochloride salt would likely cause a hypsochromic (blue) shift in the λmax compared to the free base, 4,4'-Iminodiphenol, due to the stabilization of the non-bonding electrons on the nitrogen atom.

In research, UV-Vis spectroscopy is a versatile tool. mt.com It is widely employed for the quantitative determination of a substance's concentration in solution using the Beer-Lambert law. ajpaonline.com This is crucial in pharmaceutical analysis for quality control and formulation studies. Furthermore, UV-Vis spectroscopy can be used to monitor the progress of chemical reactions involving this compound, for instance, in polymerization or degradation studies, by observing the change in absorbance over time. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound Note: The λmax values are estimations based on related structures. Actual values are solvent-dependent.

| Electronic Transition | Predicted λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~220 - 250 | Aromatic rings |

| π → π | ~280 - 320 | Extended conjugation of the diphenylamine (B1679370) system |

Mass Spectrometry (MS) in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. uni-saarland.de

For this compound (C₁₂H₁₂ClNO₂), the molecular weight is 237.68 g/mol . chemicalbook.com In a typical mass spectrometry experiment, the compound is first ionized. Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are considered "soft" ionization methods that would likely be used to observe the protonated molecular ion of the free base, [C₁₂H₁₁NO₂ + H]⁺, at an m/z corresponding to the mass of the free base (201.22) plus a proton. The intact hydrochloride salt is not typically observed as a single entity in the gas phase.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule would fragment in a characteristic manner. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. The analysis of these fragments can help piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments, further confirming its identity.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Information Obtained |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₂ClNO₂ | - | Elemental composition |

| Molecular Weight | 237.68 | - | Mass of the hydrochloride salt |

| [M+H]⁺ of free base (C₁₂H₁₁NO₂) | 202.08 | ESI-MS, CI-MS | Confirmation of the free base molecular mass |

| Fragment Ions | Variable m/z | EI-MS, Tandem MS | Structural information based on fragmentation patterns |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The pattern provides detailed information about the crystal lattice, unit cell dimensions, and the exact position of each atom in the molecule. nih.gov

Furthermore, X-ray crystallography would reveal the details of the crystal packing and intermolecular interactions. It would show how the chloride ion is positioned relative to the protonated amine group, providing direct evidence of the ionic bond. Crucially, it would also map out the network of hydrogen bonds involving the phenolic hydroxyl groups, the ammonium group, and the chloride ion, as well as other non-covalent interactions like π-π stacking between the aromatic rings. This information is vital for understanding the physical properties of the solid material and is of great importance in fields like materials science and pharmaceutical development. asianpubs.orgrsc.org

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Significance |

|---|---|

| Crystal System and Space Group | Defines the symmetry and arrangement of molecules in the crystal lattice. |

| Unit Cell Dimensions | Provides the size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | Gives the precise 3D position of every atom in the molecule. |

| Bond Lengths and Angles | Confirms the molecular structure and reveals any geometric strain. |

| Intermolecular Interactions | Details the hydrogen bonding network and other non-covalent forces governing crystal packing. |

Compound Index

Computational Chemistry and Theoretical Studies of 4,4 Iminodiphenol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.com It is a widely used tool in computational chemistry for predicting various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. openaccessjournals.commdpi.com

From such calculations, a range of electronic and reactivity parameters can be determined. These parameters help in understanding the molecule's stability and reactivity.

Table 1: Key Molecular Descriptors from DFT Calculations

| Descriptor | Description | Predicted Significance for 4,4'-Iminodiphenol (B110068) Hydrochloride |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. Higher HOMO energy often correlates with a greater ability to donate electrons. | The nitrogen atom and the phenolic rings would likely contribute significantly to the HOMO, indicating these as potential sites for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the first vacant orbital. Lower LUMO energy suggests a greater ability to accept electrons. | The LUMO would likely be distributed over the aromatic rings, suggesting their role in accepting electrons in chemical reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. | This value would provide a quantitative measure of the molecule's reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. It reveals regions of positive and negative potential, indicating sites for nucleophilic and electrophilic attack, respectively. | The MEP would likely show negative potential around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack, while the protons of the hydroxyl and amine groups would show positive potential. |

| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, which quantify the overall reactivity of the molecule. | These descriptors would offer a comparative measure of the reactivity of 4,4'-Iminodiphenol hydrochloride against other related compounds. |

It is important to note that the protonation of the imino nitrogen to form the hydrochloride salt would significantly influence these electronic properties. The positive charge on the nitrogen would lower the HOMO energy, making the molecule less prone to oxidation compared to its free base form, 4,4'-Iminodiphenol.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, preferred shapes, and the dynamics of its interactions with its environment. numberanalytics.com

For this compound, MD simulations could be employed to understand its conformational preferences. The molecule possesses several rotatable bonds, including those connecting the phenyl rings to the central nitrogen atom and the C-O bonds of the phenol (B47542) groups. The simulations would track the trajectory of each atom over a period of time, revealing the energetically favorable conformations and the barriers between them. youtube.com

A typical MD simulation protocol involves:

System Setup: Placing the molecule in a simulation box, often with a solvent like water to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample the conformational space.

Analysis of the MD trajectory can provide information on various aspects of the molecule's behavior.

Table 2: Insights from Molecular Dynamics Simulations

| Parameter | Description | Potential Findings for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, relative to a reference structure. It indicates the stability of the conformation. | A stable RMSD would suggest that the molecule maintains a relatively consistent overall structure, while fluctuations could indicate conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. It highlights the flexible regions of the molecule. | The terminal ends of the phenyl rings and the hydroxyl groups would likely show higher RMSF values, indicating greater flexibility. |

| Dihedral Angle Analysis | Tracks the changes in the torsion angles of the key rotatable bonds over time. | This analysis would reveal the preferred rotational states of the phenyl rings relative to the central nitrogen atom, which is crucial for determining the overall shape of the molecule. |

| Hydrogen Bonding Analysis | Identifies the formation and breaking of hydrogen bonds between the molecule and the solvent, or within the molecule itself. | The hydroxyl and imino groups would be expected to form hydrogen bonds with water molecules, influencing the molecule's solubility and conformation. |

The conformational flexibility of this compound is a key determinant of its ability to interact with biological targets.

In Silico Approaches to Molecular Interactions and Reactivity

In silico methods encompass a wide range of computational techniques used to study molecular interactions and predict chemical reactivity. openaccessjournals.comjournaljpri.com These approaches are instrumental in fields like drug discovery and materials science. For this compound, in silico studies can provide a deeper understanding of its potential biological activity and chemical behavior.

Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein (receptor). nih.gov Although no specific docking studies for this compound are cited in the provided search results, one could hypothesize its potential interactions based on its structural features. For example, its phenolic hydroxyl groups could act as hydrogen bond donors and acceptors, and the aromatic rings could participate in hydrophobic or pi-stacking interactions.

Another aspect of in silico analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial in the early stages of drug development to assess the viability of a compound. journaljpri.com

Table 3: Predicted ADMET Properties and Molecular Interactions

| Property/Interaction | Description | Hypothetical Prediction for this compound |

| Solubility | The ability of the compound to dissolve in a solvent. | The presence of polar hydroxyl and imino groups suggests moderate aqueous solubility, which would be enhanced by the hydrochloride salt form. |

| Membrane Permeability | The ability to pass through biological membranes. | The molecule's size and polarity would influence its permeability. Computational models could predict its likelihood of crossing the blood-brain barrier or being absorbed in the gut. |

| Binding Affinity | The strength of the interaction between the molecule and a target receptor. | Molecular docking simulations could estimate the binding energy, providing a measure of how strongly it might bind to a specific protein target. |

| Reactivity with Biomolecules | Potential for covalent or non-covalent interactions with biological macromolecules. | The phenolic groups could be susceptible to oxidation, and the overall electronic structure would determine its reactivity towards various biological nucleophiles and electrophiles. |

Coordination Chemistry of 4,4 Iminodiphenol Hydrochloride

Catalytic Applications of 4,4'-Iminodiphenol-Based Metal ComplexesNo specific catalytic application data available.

Table of Compounds

Polymer Chemistry and Material Science Applications of 4,4 Iminodiphenol Hydrochloride

Incorporation of 4,4'-Iminodiphenol (B110068) into Polymeric Architectures

The integration of the 4,4'-Iminodiphenol moiety into polymer backbones is primarily achieved through polycondensation reactions. This process involves the reaction of the phenolic hydroxyl groups with suitable comonomers, such as diacid chlorides or activated dihalides, to form ester or ether linkages, respectively. The presence of the imino (-NH-) group within the monomer's structure introduces a point of flexibility and a potential site for hydrogen bonding within the resulting polymer chain.

One significant class of polymers derived from this monomer are polyimides. While classic polyimides are synthesized from diamines and dianhydrides, the di-phenolic nature of 4,4'-Iminodiphenol allows for its use in alternative polyimide synthesis routes, often involving the formation of ether linkages. These polyimides are known for their high thermal stability and robust mechanical properties, making them suitable for applications in aerospace and electronics. nasa.gov For instance, polyimides derived from aromatic diamines exhibit high glass transition temperatures and good processability for manufacturing adhesives and composites. nasa.gov

Another important class of polymers incorporating 4,4'-Iminodiphenol are polybenzoxazoles (PBOs). nasa.govresearchgate.net These are high-performance polymers known for their exceptional thermal and chemical resistance. researchgate.net The synthesis of PBOs can involve the polycondensation of bis(o-aminophenol)s with aromatic diacids, and the use of the hydrochloride salt of the aminophenol monomer is a common practice in certain synthetic methods. nasa.gov The resulting PBOs often exhibit excellent thermal stability at temperatures up to 450°C in air. researchgate.net

The table below summarizes some of the key polymer architectures that can be synthesized using 4,4'-Iminodiphenol and their characteristic properties.

| Polymer Architecture | Comonomer Type | Key Properties |

| Polyetherimides | Dianhydrides, Activated Dihalides | High thermal stability, good mechanical properties, improved processability nasa.gov |

| Polybenzoxazoles (PBOs) | Aromatic Dicarboxylic Acids | Exceptional thermal and chemical resistance, high strength nasa.govresearchgate.net |

| Polyesters | Diacid Chlorides | Good thermal stability ekb.eg |

Polymerization Mechanisms Involving Iminodiphenol Monomers

The polymerization of 4,4'-Iminodiphenol hydrochloride typically proceeds through a step-growth polymerization mechanism. uomustansiriyah.edu.iqwikipedia.org This mechanism involves a series of condensation reactions between the functional groups of the monomers to form dimers, trimers, and eventually long polymer chains. uomustansiriyah.edu.iq

In the case of polyester (B1180765) synthesis, the reaction between the phenolic hydroxyl groups of 4,4'-Iminodiphenol and the acyl chloride groups of a diacid chloride results in the formation of an ester linkage and the elimination of a small molecule, typically hydrogen chloride. This type of condensation reaction is often carried out via interfacial polycondensation, where the two reactive monomers are dissolved in immiscible solvents. ekb.eg

For the synthesis of polyethers, a common mechanism is nucleophilic aromatic substitution. In this process, the phenoxide ions, generated by reacting 4,4'-Iminodiphenol with a base, act as nucleophiles and attack an activated aromatic dihalide, displacing the halide and forming an ether bond.

The formation of polybenzoxazoles from bis(o-aminophenol)s and dicarboxylic acids in polyphosphoric acid is another example of a condensation polymerization. nasa.govresearchgate.net The reaction proceeds through the formation of a poly(o-hydroxy amide) intermediate, which then undergoes thermal cyclodehydration to form the final PBO structure. nasa.gov

A crucial aspect of these polymerization reactions is the need for precise stoichiometric control of the monomers to achieve high molecular weight polymers. wikipedia.org The reaction conditions, such as temperature, solvent, and the presence of catalysts, also play a significant role in determining the final properties of the polymer.

Design of Functional Polymers with Iminodiphenol Backbones

The unique structure of 4,4'-Iminodiphenol provides several avenues for the design of functional polymers. The imino group in the polymer backbone can act as a proton donor or acceptor, enabling the polymer to respond to changes in pH. This feature can be exploited in the development of stimuli-responsive materials for applications such as drug delivery and sensors. nih.gov

Furthermore, the aromatic rings in the iminodiphenol unit contribute to the polymer's rigidity and thermal stability, while also providing sites for further functionalization. By introducing specific functional groups onto the aromatic rings, either before or after polymerization, polymers with tailored properties can be created. mdpi.com For example, the incorporation of sulfonic acid groups can enhance the polymer's conductivity or water solubility.

The design of functional polymers often involves copolymerization, where 4,4'-Iminodiphenol is reacted with other monomers to achieve a desired balance of properties. rsc.org For instance, copolymerizing with flexible aliphatic monomers can improve the processability of the resulting polymer, while incorporating chromophoric or fluorophoric monomers can lead to materials with specific optical properties. The ability to create block copolymers also opens up possibilities for designing self-assembling materials that can form well-defined nanostructures. nih.govmdpi.com

The table below illustrates how different functional groups can be incorporated and the resulting functionalities.

| Functional Group | Method of Incorporation | Resulting Functionality | Potential Application |

| Sulfonic Acid | Sulfonation of the aromatic rings | Increased hydrophilicity, proton conductivity | Fuel cell membranes, ion exchange resins |

| Carboxylic Acid | Use of a comonomer with a carboxyl group | pH-responsiveness, sites for further conjugation | Drug delivery systems, smart hydrogels nih.gov |

| Fluorescent Moieties | Copolymerization with a fluorescent monomer | Luminescence, sensing capabilities | Bioimaging, chemical sensors purdue.edu |

Advanced Material Applications of 4,4'-Iminodiphenol-Derived Polymers

The versatile properties of polymers derived from 4,4'-Iminodiphenol have led to their use in a wide range of advanced material applications. researchgate.netrsc.orguwaterloo.ca

High-Performance Plastics: Due to their exceptional thermal stability and mechanical strength, polyimides and polybenzoxazoles based on 4,4'-Iminodiphenol are used in demanding applications in the aerospace, automotive, and electronics industries. nasa.govnasa.gov They are employed as lightweight structural components, high-temperature adhesives, and insulating materials for microelectronics. researchgate.net

Membranes for Separations: The rigid and well-defined pore structure of some iminodiphenol-based polymers makes them suitable for use as membranes in gas separation and organic solvent nanofiltration. nih.gov By tuning the polymer chemistry, membranes with specific selectivity for different molecules can be fabricated.

Biomedical Materials: The potential for creating functional and biocompatible polymers from 4,4'-Iminodiphenol has opened up applications in the biomedical field. nih.gov These polymers can be designed to be biodegradable and to respond to physiological stimuli, making them promising candidates for drug delivery systems, tissue engineering scaffolds, and biosensors. nih.govnih.gov

Electronic and Optical Materials: The introduction of specific functional groups can impart electronic or optical properties to iminodiphenol-based polymers. rsc.org For example, polymers with high charge-carrier mobility can be used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to control the refractive index of these polymers also makes them suitable for optical applications.

The following table provides a summary of the advanced applications of these polymers.

| Application Area | Specific Use | Key Polymer Property |

| Aerospace & Automotive | Structural components, adhesives | High strength-to-weight ratio, thermal stability nasa.gov |

| Electronics | Insulating films, flexible circuits | High dielectric strength, thermal resistance researchgate.netrsc.org |

| Separation Processes | Gas separation membranes, nanofiltration | Controlled porosity, chemical resistance nih.gov |

| Biomedical | Drug delivery, tissue engineering | Biocompatibility, biodegradability, stimuli-responsiveness nih.gov |

Supramolecular Chemistry and Molecular Recognition Involving 4,4 Iminodiphenol Hydrochloride

Non-Covalent Interactions and Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. researchgate.netnih.gov The specific functional groups within 4,4'-iminodiphenol (B110068) hydrochloride are expected to direct its assembly into higher-order structures. The primary forces governing these processes would be hydrogen bonding, π-π stacking, and electrostatic interactions.

Hydrogen Bonding: The phenolic hydroxyl groups are excellent hydrogen bond donors and acceptors. The protonated imino group (-NH₂⁺-) of the hydrochloride salt is a particularly strong hydrogen bond donor. These groups can interact with each other and with solvent molecules, leading to the formation of robust networks. For instance, extensive chains or sheets can be formed through O-H···N, N-H···O, and O-H···O hydrogen bonds. mdpi.com

π-π Stacking: The two electron-rich phenyl rings can interact with each other through π-π stacking. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the packing of molecules in a crystal lattice or an aggregate, often leading to columnar or layered structures. mdpi.com

Electrostatic and Ion-Assisted Interactions: The positively charged ammonium (B1175870) center and the chloride counter-ion introduce strong electrostatic forces. The ammonium group can form charge-assisted hydrogen bonds with the phenolic oxygen atoms of neighboring molecules, which are significantly stronger than neutral hydrogen bonds. These ionic interactions provide a powerful directional force for building predictable supramolecular architectures.

The interplay of these interactions could theoretically lead to the self-assembly of 4,4'-iminodiphenol hydrochloride into various architectures, such as one-dimensional ribbons, two-dimensional sheets, or three-dimensional porous frameworks. The final structure is determined by the delicate balance of these competing and cooperating non-covalent forces. nih.gov

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Groups | Potential Role in Assembly |

| Hydrogen Bonding | Phenolic -OH, Protonated Imino -NH₂⁺ | Formation of primary structural motifs like chains and sheets. |

| π-π Stacking | Phenyl Rings | Stabilization and packing of aromatic cores, leading to layered structures. |

| Electrostatic Interactions | -NH₂⁺ Cation, Cl⁻ Anion | Strong, long-range ordering; formation of ion pairs. |

| Charge-Assisted H-Bonding | -NH₂⁺···O(phenol) | Strong, directional interactions that reinforce the supramolecular structure. |

| van der Waals Forces | Entire Molecule | General, non-directional packing stabilization. wikipedia.org |

Host-Guest Chemistry with Iminodiphenol-Based Receptors

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a supramolecular assembly. wikipedia.org While specific research on iminodiphenol-based receptors is not documented, the self-assembly of this compound could foreseeably create structures with well-defined cavities capable of acting as hosts.

Hypothetical Host Structures: A supramolecular assembly of this compound could form a porous framework where the pores act as binding sites for guest molecules. The size and shape of these cavities would be dictated by the geometry of the self-assembly. The interior of such a cavity would likely be rich in hydrogen-bonding sites (from the -OH and -NH₂⁺ groups), making it suitable for binding polar guest molecules.

Potential Guest Molecules: Based on the nature of the hypothetical host cavity, suitable guests could include:

Small polar molecules: Water, alcohols, or amides that can form hydrogen bonds with the host framework.

Anions: The positively charged ammonium sites within the assembly could create an environment favorable for binding anions like nitrates or sulfates.

Aromatic molecules: Small aromatic guests could be held within the cavity via π-π stacking interactions with the phenyl rings of the host.

The principles of molecular recognition, such as size and shape complementarity, as well as electronic compatibility, would govern the selectivity of such a host-guest system. rsc.orgmdpi.com

Table 2: Hypothetical Host-Guest Systems with a this compound Assembly

| Host Assembly Feature | Potential Guest Molecule | Primary Binding Interaction(s) |

| Polar Cavity with H-bond Donors | Dimethyl sulfoxide (B87167) (DMSO) | Hydrogen bonding (e.g., N-H⁺···O=S) |

| Cationic Binding Pockets | Nitrate (NO₃⁻) | Electrostatic attraction, Hydrogen bonding |

| Aromatic Stacking Sites | Benzene (B151609), Pyridine | π-π stacking |

| Small Pore Network | Water, Methanol | Hydrogen bonding, Dipole-ion interactions |

Design of Supramolecular Assemblies and Functional Systems

The design of functional materials from supramolecular assemblies relies on controlling the assembly process to achieve specific structures and properties. nih.govrsc.org The structure of this compound offers several handles for designing and controlling its assembly into functional systems.

Stimuli-Responsive Systems: The hydrochloride salt form makes the molecule's properties sensitive to pH. A change in pH could deprotonate the iminium ion, converting it back to a neutral imine. This would fundamentally alter the non-covalent interactions, switching off the strong electrostatic and charge-assisted hydrogen bonds. This change could be used to trigger the disassembly of a supramolecular structure, potentially releasing an encapsulated guest molecule. This responsiveness is a key feature in the design of "smart" materials. thno.org

Crystal Engineering: By modifying the chemical structure—for example, by introducing different substituents onto the phenyl rings—it would be possible to systematically alter the non-covalent interactions. This approach, known as crystal engineering, could be used to tune the packing of the molecules and rationally design solid-state architectures (e.g., porous materials for gas storage or separation) with desired properties. rsc.org

Functional Co-assemblies: this compound could be co-assembled with other functional molecules. For instance, co-crystallization with a second component that has complementary hydrogen-bonding sites could lead to the formation of new, complex supramolecular architectures with emergent properties not present in the individual components. rsc.org This strategy could be used to integrate optical, electronic, or catalytic functions into the material.

Table 3: Design Strategies for Functional Systems Based on this compound

| Design Strategy | Controllable Parameter | Potential Functional Outcome |

| pH Control | Protonation state of imino group | Stimuli-responsive assembly/disassembly; controlled guest release. |

| Chemical Modification | Substituents on phenyl rings | Tunable crystal packing; modified porosity or stability. |

| Co-crystallization | Addition of complementary molecules | Formation of multi-component functional materials (e.g., for catalysis or sensing). |

| Solvent Selection | Polarity and H-bonding capacity of solvent | Control over assembled morphology (e.g., fibers vs. crystals). |

Future Directions and Emerging Research Avenues for 4,4 Iminodiphenol Hydrochloride

Interdisciplinary Research Opportunities in Chemical Sciences

The future study of 4,4'-Iminodiphenol (B110068) hydrochloride is poised to benefit significantly from interdisciplinary research, integrating knowledge from various fields of chemistry and beyond. irjpl.org The complex nature of chemical and biological systems often requires a multi-faceted approach to solve intricate challenges. irjpl.orgiastate.edu

Collaborations between synthetic organic chemists, materials scientists, and computational chemists could lead to the design of novel polymers and functional materials derived from 4,4'-Iminodiphenol hydrochloride. Research centers that foster such interdisciplinary work, combining expertise in synthesis, characterization, and theoretical modeling, provide an ideal environment for these investigations. unipd.itircbc.ac.cn For instance, the development of new materials could involve synthesizing derivatives and then studying their functional properties for applications in electronics or catalysis, a process that requires expertise from multiple chemical sub-disciplines. unipd.it

Furthermore, exploring the biological activities of this compound and its derivatives presents opportunities for collaboration with medicinal chemists and chemical biologists. ircbc.ac.cn This could involve investigating its potential as a building block for new therapeutic agents or as a molecular probe to study biological processes. Such research often targets the molecular basis of diseases, aiming to develop innovative treatments. ircbc.ac.cn The integration of applied and chemical sciences with biology is essential for tackling complex challenges in medicine and biotechnology. irjpl.org

Sustainable Chemical Approaches in Iminodiphenol Research

The principles of green and sustainable chemistry are becoming increasingly crucial in the chemical industry, including pharmaceutical synthesis and materials science. mdpi.comresearchgate.net Future research on this compound should prioritize the development of environmentally benign synthetic routes and processes. nih.gov This aligns with the broader goal of reducing the environmental footprint of chemical manufacturing. mdpi.comnih.gov

The "12 Principles of Green Chemistry" provide a framework for sustainable chemical synthesis. acs.org Applying these principles to this compound research could involve several strategies:

Waste Prevention and Atom Economy : Designing syntheses that maximize the incorporation of all reactant materials into the final product is a primary goal. acs.orgjddhs.com This reduces waste and improves resource efficiency. ijnc.ir

Use of Safer Solvents and Catalysis : Research should focus on replacing hazardous solvents with greener alternatives like water, ethanol, or glycerol, or even developing solvent-free reaction conditions. mdpi.comjddhs.com Employing catalytic methods, including biocatalysis or heterogeneous catalysis, can offer milder reaction conditions, higher selectivity, and the ability to recycle the catalyst, further minimizing waste. nih.govijnc.ir Enzymes, for example, can react specifically at one site on a molecule, often eliminating the need for protecting groups. acs.org

Energy Efficiency and Renewable Feedstocks : Exploring energy-efficient synthetic methods, such as microwave-assisted synthesis, can significantly reduce energy consumption and reaction times. jddhs.comijnc.ir Additionally, investigating the use of renewable, bio-based raw materials as starting points for the synthesis of this compound could enhance its sustainability profile. jddhs.com

Table 1: Application of Green Chemistry Principles to this compound Research

| Green Chemistry Principle | Potential Application in Iminodiphenol Research |

| Waste Prevention | Develop synthetic routes with higher yields and fewer byproducts. acs.org |

| Atom Economy | Design reactions, such as addition or multicomponent reactions, that incorporate a maximum number of atoms from reactants into the final product. acs.orgijnc.ir |

| Less Hazardous Chemical Synthesis | Utilize non-toxic reagents and intermediates in the synthesis process. researchgate.net |

| Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents with water, supercritical fluids, or ionic liquids, or conduct reactions under solvent-free conditions. mdpi.comjddhs.com |

| Design for Energy Efficiency | Employ methods like microwave or ultrasonic irradiation to lower reaction temperatures and shorten reaction times. ijnc.ir |

| Use of Renewable Feedstocks | Investigate synthetic pathways starting from biomass-derived platform chemicals instead of petroleum-based sources. jddhs.com |

| Catalysis | Utilize highly selective catalysts (e.g., biocatalysts, nanocatalysts) to improve reaction efficiency and reduce the need for stoichiometric reagents. nih.govacs.org |

Advanced Characterization Methodologies for Complex Systems

As this compound is explored for use in more complex applications, such as in polymers, nanomaterials, or biological systems, advanced characterization methodologies become essential. iastate.edu These systems often exhibit emergent properties that depend on the intricate interactions between their various components. cetjournal.it

Understanding the structure-property relationships in materials derived from this compound requires a suite of advanced analytical techniques. unipd.it The safety and performance of such complex systems rely on a holistic understanding of these interactions. raeng.org.uk

Spectroscopic and Microscopic Techniques : Advanced spectroscopic methods can probe the molecular structure and interactions of the compound within a larger system. Techniques like multi-dimensional NMR, advanced mass spectrometry, and various optical spectroscopies can provide detailed information about molecular conformation and intermolecular forces. unipd.it High-resolution microscopy can visualize the morphology of materials at the nano- and micro-scale.

Studying Interactions in Complex Milieus : When used in biological contexts, it is crucial to understand the interaction of this compound or its derivatives with biomacromolecules like DNA or proteins. mdpi.com Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and viscometry are principal methods used to study these drug-DNA binding interactions. mdpi.com

Computational Modeling and Simulation : The analysis of complex systems can be greatly enhanced by computational methods. researchgate.nethse.ru Molecular modeling and simulations can predict the behavior of this compound in different environments, guiding the design of new materials and experiments. cetjournal.it These in silico approaches are not only time-efficient and sustainable but also help in understanding the dynamics of complex interactions that may be difficult to observe experimentally. nih.gov

Table 2: Advanced Characterization Techniques for Systems Containing this compound

| Technique | Information Gained | Relevance to Research |

| Multi-dimensional NMR Spectroscopy | Detailed molecular structure, conformation, and intermolecular interactions in solution. unipd.it | Elucidating the structure of derivatives and their complexes. |

| Advanced Mass Spectrometry | Precise molecular weight and fragmentation patterns for structural confirmation. unipd.it | Identifying reaction products and intermediates in complex mixtures. |

| X-ray Crystallography | Atomic-level 3D structure of the solid-state material. unipd.it | Determining the crystal packing and intermolecular forces in solid derivatives. |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Surface topography and internal structure of materials at the nanoscale. unipd.it | Characterizing the morphology of polymers or composites containing the compound. |

| UV-Visible & Fluorescence Spectroscopy | Electronic transitions and binding interactions with other molecules (e.g., DNA). mdpi.com | Studying potential biological interactions and photophysical properties. |

| Computational Simulation/Modeling | Prediction of molecular properties, reaction pathways, and system dynamics. cetjournal.itresearchgate.net | Guiding experimental design and understanding complex system behavior. |

Q & A

Q. What are the recommended synthetic routes and purity validation methods for 4,4'-Iminodiphenol hydrochloride?

Methodological Answer: The synthesis typically involves condensation reactions between 4-aminophenol and hydroquinone derivatives under acidic conditions, followed by hydrochloride salt formation. Purification is achieved via recrystallization (using ethanol/water mixtures) or preparative HPLC. Purity validation requires:

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key properties include:

- Solubility : Test in polar solvents (e.g., water, DMSO) via gravimetric analysis.

- Stability : Accelerated stability studies under varying pH (2–9), temperature (4°C–40°C), and light exposure.

- Thermal properties : Differential scanning calorimetry (DSC) for melting point determination and thermogravimetric analysis (TGA) for decomposition profiling .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) due to acute oral toxicity (LD₅₀ = 380 mg/kg in mice).

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 4°C, protected from light and moisture.

- Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can this compound be utilized in estrogen receptor (ER) ligand studies?

Methodological Answer:

- Competitive binding assays : Use radiolabeled estradiol (³H-estradiol) and ER-positive cell lysates. Calculate IC₅₀ values via Scatchard plot analysis.

- Structural modifications : Introduce substituents (e.g., methyl, halogen) to the diphenylamine backbone to enhance ERα/ERβ selectivity. Validate using X-ray crystallography or molecular docking (e.g., AutoDock Vina) .

Q. What advanced analytical strategies are effective for quantifying this compound as a pharmaceutical impurity?

Methodological Answer:

- LC-MS/MS : Employ a C18 column with a gradient elution (0.1% formic acid in acetonitrile/water). Use MRM transitions (e.g., m/z 238 → 110 for quantification).

- Validation parameters :

Q. How can researchers resolve contradictions in reported binding affinities of this compound derivatives?

Methodological Answer:

- Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4), temperature (25°C), and ER isoforms (ERα vs. ERβ).

- Cross-validate results : Compare data from fluorescence polarization (FP) assays, surface plasmon resonance (SPR), and cell-based luciferase reporter assays.

- Meta-analysis : Pool datasets from independent studies to identify outliers and consensus values .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

Methodological Answer:

- In vitro microsomal assays : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Structural stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism.

- Prodrug design : Mask phenolic hydroxyl groups with acetyl or PEGylated moieties to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.